7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Overview
Description
7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine typically involves the fusion of a pyrazole ring with a pyridine ring. One common method involves the selective metalation of the pyrazole ring followed by a cross-coupling reaction. For instance, the selective metalation with TMPMgCl can be followed by a Suzuki–Miyaura cross-coupling reaction to introduce the bromine atom at the 7th position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig amination.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses palladium catalysts and boronic acids.
Buchwald–Hartwig Amination: Uses palladium catalysts and amines.
Nucleophilic Substitution: Uses nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki–Miyaura cross-coupling reaction can introduce various aryl or alkyl groups at the 7th position, leading to a diverse range of substituted pyrazolopyridines.
Scientific Research Applications
7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the ring system, which can alter their chemical properties and biological activities.
Uniqueness
7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
7-bromo-2-methylpyrazolo[4,3-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-6-7(10-11)5(8)2-3-9-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJKPNLIUZPFFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=CC=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252788 | |
Record name | 2H-Pyrazolo[4,3-b]pyridine, 7-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350648-87-1 | |
Record name | 2H-Pyrazolo[4,3-b]pyridine, 7-bromo-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350648-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrazolo[4,3-b]pyridine, 7-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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